molecular formula C19H19N3O3S B3304746 N-(4-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide CAS No. 921865-97-6

N-(4-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide

Cat. No.: B3304746
CAS No.: 921865-97-6
M. Wt: 369.4 g/mol
InChI Key: IWWOTJFWFLPLNU-UHFFFAOYSA-N
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Description

N-(4-{[(2,4,6-Trimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a furan-2-carboxamide group and a (2,4,6-trimethylphenyl)carbamoylmethyl side chain.

Properties

IUPAC Name

N-[4-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-11-7-12(2)17(13(3)8-11)21-16(23)9-14-10-26-19(20-14)22-18(24)15-5-4-6-25-15/h4-8,10H,9H2,1-3H3,(H,21,23)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWOTJFWFLPLNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactionsSpecific reagents and catalysts, such as palladium or boron compounds, may be used to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiazole and furan rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes or receptors, potentially inhibiting or activating biological processes. The compound’s structure allows it to bind to specific sites, altering the function of proteins or other biomolecules .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
N-(4-{[(2,4,6-Trimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide (Target) C₂₀H₂₁N₃O₃S ~395.47 2,4,6-Trimethylphenyl, furan-2-carboxamide Drug development, enzyme inhibition
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923226-70-4) C₁₈H₁₇N₃O₄S 371.4 3-Methoxybenzyl, furan-2-carboxamide Antimicrobial agents, kinase inhibitors
Methyl [3-(Phenylcarbamoyl)furan-2-yl]acetate (95d) C₁₅H₁₃NO₄ 271.27 Phenylcarbamoyl, methyl ester Synthetic intermediate for hydrazones
(S)-N-[(2S,4S,5S)-5-(Thiazol-5-ylmethoxycarbonylamino)... (Complex peptide-thiazole hybrid) C₄₆H₅₄N₆O₈S₂ 895.08 Thiazolylmethyl, hydroperoxypropan-2-yl Antiviral or protease inhibitors

Substituent-Driven Properties

  • Electronic Effects : Electron-donating methyl groups on the trimethylphenyl ring may stabilize the carbamoyl moiety, contrasting with the electron-withdrawing methoxy group in CAS 923226-70-4, which could alter binding interactions in enzymatic assays .

Biological Activity

N-(4-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is a complex organic compound notable for its diverse biological activities. This compound features a unique structural arrangement that combines thiazole and furan moieties, which are known for their pharmacological potential. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. Thiazole derivatives have been extensively studied for their roles in:

  • Antimicrobial Activity : Compounds containing thiazole rings often exhibit significant antibacterial and antifungal properties.
  • Antitumor Activity : There is growing evidence that thiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Enzyme Inhibition : This compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Antimicrobial Properties

Research has shown that compounds similar to this compound demonstrate potent antimicrobial effects against various pathogens. For instance:

Pathogen Activity Reference
Staphylococcus aureusInhibition of growth
Escherichia coliAntibacterial effects
Candida albicansAntifungal activity

Anticancer Activity

Several studies have explored the anticancer potential of thiazole derivatives. This compound has shown promise in:

  • Inducing apoptosis in human cancer cell lines.
  • Inhibiting cell proliferation through the modulation of signaling pathways such as the MAPK pathway.

Study 1: Antitumor Effects in vitro

In a study examining the effects of thiazole derivatives on cancer cells, this compound was tested on various cancer cell lines. The results indicated a significant reduction in cell viability and induction of apoptosis at concentrations as low as 10 µM.

Study 2: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 16 µg/mL, demonstrating its potential as a therapeutic agent against resistant strains.

Q & A

Q. What are the key synthetic steps and optimization strategies for N-(4-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide?

The synthesis typically involves:

  • Step 1 : Condensation of 2,4,6-trimethylphenyl isocyanate with a thiazole precursor bearing a reactive methyl group to form the carbamoyl linkage.
  • Step 2 : Coupling of the modified thiazole intermediate with furan-2-carboxamide via nucleophilic acyl substitution.
    Optimization :
  • Use polar aprotic solvents (e.g., DMF, acetonitrile) and catalysts like Hünig’s base to enhance reaction efficiency .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) improves yield (>60% reported for analogous compounds) .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity of substituents (e.g., thiazole C-2 linkage, carbamoyl methyl integration). For example, a singlet at δ 2.3 ppm (9H) corresponds to trimethylphenyl protons .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 413.12) and fragmentation patterns .
  • HPLC : Purity assessment (>95%) using C18 columns (acetonitrile/water mobile phase) .

Q. How is preliminary biological activity screened for this compound?

  • Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values <50 µg/mL observed in related thiazole derivatives) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values. Similar compounds show IC50_{50} ranges of 10–30 µM .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Substituent Variation : Replace the trimethylphenyl group with halogenated or methoxy analogs to modulate lipophilicity and target binding. For example, 4-bromo substitution enhances anticancer activity in related compounds .
  • Docking Studies : Use AutoDock Vina to predict interactions with enzymes like COX-2 or EGFR kinase. The carbamoyl methyl group may occupy hydrophobic pockets critical for inhibition .

Q. How to resolve contradictory data in biological activity across studies?

  • Comparative Assays : Replicate experiments under standardized conditions (e.g., cell line origin, serum concentration). For instance, discrepancies in IC50_{50} values may arise from differences in ATP levels in cytotoxicity assays .
  • Molecular Dynamics Simulations : Assess binding stability over time (50–100 ns simulations) to identify transient interactions missed in static docking models .

Q. What in silico approaches predict metabolic stability and toxicity?

  • ADME Modeling : SwissADME predicts moderate intestinal absorption (HIA >70%) but potential CYP3A4-mediated metabolism due to the furan ring .
  • Toxicity Profiling : ProTox-II highlights possible hepatotoxicity (Probability >0.6) from the thiazole core, necessitating in vivo validation .

Q. How to evaluate synergistic effects with existing therapeutics?

  • Combination Index (CI) : Use Chou-Talalay assays to test synergy with cisplatin or doxorubicin. Synergy (CI <1) is observed in thiazole derivatives targeting DNA repair pathways .

Q. What experimental strategies assess photodegradation or hydrolytic stability?

  • Forced Degradation Studies : Expose to UV light (254 nm, 24h) or acidic/basic conditions (pH 2–12, 37°C). HPLC-MS identifies degradation products (e.g., hydrolyzed carboxamide) .

Q. How to validate target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA) : Confirm binding to putative targets (e.g., tubulin) by measuring protein melting shifts (~3°C increase in stabilized targets) .
  • Knockout Models : CRISPR-Cas9-mediated gene deletion (e.g., EGFR) to verify loss of compound efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.